N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its potential pharmacological applications. This compound has garnered attention due to its structural features and biological activity, particularly as an inhibitor of specific ion channels involved in cardiac function.
The compound is classified under the category of tetrahydroquinoline derivatives, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 448.611 g/mol. The compound is also identified by its CAS number 922120-03-4.
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves an imino Diels-Alder reaction. This reaction utilizes aniline derivatives and N-vinyl pyrrolidin-2-one, catalyzed by 4-nitro phthalic acid. This method facilitates the formation of diversely substituted 1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones, which are further modified to yield the target compound.
The synthesis can be described in a few key steps:
The molecular structure of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide features several notable components:
The structural conformation includes a half-chair conformation for the tetrahydropyridine ring and an envelope conformation for the pyrrolidine ring, stabilized by intermolecular hydrogen bonds.
The primary chemical reactions involving this compound include:
These reactions are characterized by their selectivity and efficiency in producing the desired molecular architecture.
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide acts primarily as an inhibitor of the Kv1.5 potassium ion channel. This channel is significant in regulating cardiac action potentials and is implicated in conditions such as atrial fibrillation. The mechanism involves binding to specific sites on the ion channel, thereby blocking potassium ion flow and prolonging atrial refractory periods in experimental models.
Key physical properties include:
Chemical properties may include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure and purity of the synthesized compound.
This compound has potential applications in medicinal chemistry, particularly as a therapeutic agent targeting cardiac arrhythmias. Its ability to modulate ion channel activity positions it as a candidate for developing antiarrhythmic drugs. Additionally, its unique structural features may allow for further modifications leading to novel pharmacological agents with enhanced efficacy or reduced side effects .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2